molecular formula C8H6N2OS B1376493 Benzo[d]thiazole-5-carboxamide CAS No. 1158749-25-7

Benzo[d]thiazole-5-carboxamide

Cat. No. B1376493
CAS RN: 1158749-25-7
M. Wt: 178.21 g/mol
InChI Key: SHWZYKANRZAEAP-UHFFFAOYSA-N
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Description

Benzo[d]thiazole-5-carboxamide is a derivative of the thiazole ring, which is a heterocyclic organic compound with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . Thiazoles are members of the azole heterocycles that include imidazoles and oxazoles . They have been found in many potent biologically active compounds, such as antimicrobial, antifungal, antiviral, and antitumor or cytotoxic drug molecules .


Synthesis Analysis

The synthesis of this compound derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, and more .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .


Chemical Reactions Analysis

This compound derivatives have shown moderate to excellent potency against epidermal growth factor receptor (EGFR) high-expressed cancer cell lines (A549, HeLa, and SW480) and weak cytotoxic effects against EGFR low-expressed cell line (HepG2) .


Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .

Scientific Research Applications

  • Antibacterial Agents : Analogues of benzo[d]thiazole-5-carboxamide have shown promise as antibacterial agents. For instance, certain compounds derived from 2-aminobenzothiazole nucleus demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017).

  • Cytotoxic Evaluation for Cancer Therapy : Some benzo[d]thiazole-2-carboxamide derivatives have been synthesized and evaluated for cytotoxicity against various cancer cell lines, showing moderate to excellent potency. These compounds potentially act as epidermal growth factor receptor inhibitors, indicating their relevance in cancer treatment (Zhang et al., 2017).

  • Synthesis of Hydroxy-Substituted Derivatives : The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives has been explored. These derivatives serve as building blocks in drug discovery, offering a way to explore the chemical space around the molecule as a ligand for potential targets (Durcik et al., 2020).

  • Anti-Mycobacterial Chemotypes : Benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffolds have been identified as new anti-mycobacterial chemotypes. Several compounds within this series demonstrated potential anti-tubercular activity, making them promising candidates for treating tuberculosis (Pancholia et al., 2016).

  • Antitumor Activity : Certain 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides have been synthesized and shown to possess significant antitumor activity. These findings suggest their potential as innovative anti-cancer agents (Ostapiuk et al., 2017).

  • Stem Cell Research : In the context of stem cell research, N-benzyl-2-(pyrimidin-4′-ylamino)-thiazole-4-carboxamide (thiazovivin) is known to improve the generation of human induced pluripotent stem cells (iPSCs) from human fibroblasts. A concise synthesis method for this compound has been developed, supporting its application in regenerative medicine (Ries et al., 2013).

  • Anti-Trypanosomatidic Agents : 2-Amino-benzo[d]thiazole derivatives have been identified as potent inhibitors of pteridine reductase-1 (PTR1), showing significant antiparasitic activity. This discovery is crucial for developing treatments for trypanosomatidic infections like Trypanosoma brucei and Leishmania infantum (Linciano et al., 2019).

properties

IUPAC Name

1,3-benzothiazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2OS/c9-8(11)5-1-2-7-6(3-5)10-4-12-7/h1-4H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWZYKANRZAEAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C(=O)N)N=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20739320
Record name 1,3-Benzothiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1158749-25-7
Record name 1,3-Benzothiazole-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20739320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 1,3-benzothiazole-5-carbonitrile (100 mg, 0.62 mmol, 1.00 equiv) in sulfuric acid (3.0 mL) was heated for 2 h at 45° C. After cooling down, the reaction mixture was poured into 15 mL of water. The pH value of the solution was adjusted to 7 with saturated aqueous sodium bicarbonate. The resulting solution was extracted with of ethyl acetate (5×10.0 mL). The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, filtered and then concentrated under vacuum. This resulted in 60.0 mg of the title compound as a crude product, which was used directly for next step without further purification. MS m/z [M+H]+ (ESI): 179.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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